molecular formula C24H24ClN3O3S3 B2781910 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride CAS No. 1190013-39-8

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride

Cat. No. B2781910
CAS RN: 1190013-39-8
M. Wt: 534.1
InChI Key: RXEJMESEGKSQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its anti-tubercular properties . Tetrahydrothieno[2,3-c]pyridin-2-yl is a heterocyclic compound, but there’s limited information available about its properties and uses.


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions involving these moieties can be diverse, depending on the reaction conditions and the other reactants involved. For example, benzothiazole derivatives can be synthesized through nucleophilic substitution .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These compounds were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation to synthesize benzothiazole derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.

Anticancer Properties

Some benzothiazole-based compounds exhibit potent cytotoxicity against human cancer cell lines. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been evaluated in vitro against several cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. These compounds demonstrated significant anti-proliferative effects .

Antimicrobial Activity

Certain benzothiazole derivatives possess antimicrobial properties. For instance, 2,4-disubstituted thiazoles have been screened for their inhibitory activity against microbial strains. Compound 4, with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibited potent inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin .

Novel Synthesis Strategies

Researchers have developed eco-friendly protocols for synthesizing novel benzothiazole derivatives. For example, a one-pot C–C and C–N bond-forming strategy led to the synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. These compounds hold promise for further exploration .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3.ClH/c1-15-7-9-16(10-8-15)33(29,30)14-21(28)26-24-22(17-11-12-27(2)13-20(17)32-24)23-25-18-5-3-4-6-19(18)31-23;/h3-10H,11-14H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEJMESEGKSQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.